2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups replacing the original atoms or groups.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is used in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the coupling of amino acids by forming an intermediate that reacts with the amine group of another amino acid . This process is crucial in the formation of peptide bonds and the synthesis of proteins.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
Phosgene: Used in the synthesis of various organic compounds.
Imidazole: A key reagent in the preparation of this compound.
Carbonyldiimidazole: Another compound used in peptide synthesis and organic reactions.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it particularly useful in certain chemical reactions and applications. Its ability to form stable intermediates and facilitate peptide bond formation is a unique feature that distinguishes it from other reagents.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-9-7-14(8-10-16)11-12-20-19-21-17(13-18(23)22-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H2,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJRMYDIUCGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.